molecular formula C7H8FO4P B141621 4-(Fluoromethyl)phenyl phosphate CAS No. 152406-98-9

4-(Fluoromethyl)phenyl phosphate

Cat. No. B141621
M. Wt: 206.11 g/mol
InChI Key: BHOAQALZKIWXQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Fluoromethyl)phenyl phosphate, also known as FMPP, is an organophosphate compound that has been extensively studied for its potential use as a biochemical tool in scientific research. FMPP has been found to be a potent inhibitor of several phosphatases, including protein tyrosine phosphatases (PTPs) and dual-specificity phosphatases (DUSPs), making it a valuable tool for investigating the function of these enzymes in various biological processes.

Mechanism Of Action

4-(Fluoromethyl)phenyl phosphate inhibits phosphatases by binding to the active site of the enzyme and forming a covalent bond with the catalytic cysteine residue. This covalent bond prevents the enzyme from dephosphorylating its substrate, leading to an accumulation of phosphorylated proteins and altered cellular signaling.

Biochemical And Physiological Effects

4-(Fluoromethyl)phenyl phosphate has been found to have a variety of biochemical and physiological effects, depending on the specific phosphatase that it inhibits. For example, 4-(Fluoromethyl)phenyl phosphate has been shown to stimulate insulin signaling by inhibiting the PTPs that negatively regulate this pathway. 4-(Fluoromethyl)phenyl phosphate has also been found to enhance T cell activation by inhibiting the DUSP that negatively regulates the MAPK signaling pathway.

Advantages And Limitations For Lab Experiments

One advantage of using 4-(Fluoromethyl)phenyl phosphate as a biochemical tool is its high potency and specificity for phosphatases. This allows researchers to selectively inhibit specific phosphatases and investigate their function in various biological processes. However, one limitation of using 4-(Fluoromethyl)phenyl phosphate is its potential toxicity, as it is an organophosphate compound that can inhibit other enzymes and disrupt cellular processes.

Future Directions

There are several future directions for the use of 4-(Fluoromethyl)phenyl phosphate as a biochemical tool in scientific research. One direction is the development of more potent and specific 4-(Fluoromethyl)phenyl phosphate analogs that can selectively inhibit specific phosphatases with minimal toxicity. Another direction is the use of 4-(Fluoromethyl)phenyl phosphate in combination with other biochemical tools, such as kinase inhibitors, to investigate the interplay between phosphorylation and dephosphorylation in cellular signaling pathways. Finally, 4-(Fluoromethyl)phenyl phosphate could be used in combination with genetic tools, such as knockout or knockdown techniques, to investigate the function of specific phosphatases in vivo.

Synthesis Methods

4-(Fluoromethyl)phenyl phosphate can be synthesized using a variety of methods, including the reaction of 4-(fluoromethyl)phenol with phosphorus oxychloride (POCl3) in the presence of a base such as triethylamine. Other methods include the reaction of 4-(fluoromethyl)phenol with phosphorus trichloride (PCl3) and a tertiary amine, or the reaction of 4-(fluoromethyl)phenol with phosphorus pentachloride (PCl5) and a tertiary amine.

Scientific Research Applications

4-(Fluoromethyl)phenyl phosphate has been used extensively in scientific research as a biochemical tool to investigate the function of phosphatases in various biological processes. For example, 4-(Fluoromethyl)phenyl phosphate has been used to study the role of PTPs in cancer cell signaling pathways, as well as the role of DUSPs in the regulation of immune responses.

properties

CAS RN

152406-98-9

Product Name

4-(Fluoromethyl)phenyl phosphate

Molecular Formula

C7H8FO4P

Molecular Weight

206.11 g/mol

IUPAC Name

[4-(fluoromethyl)phenyl] dihydrogen phosphate

InChI

InChI=1S/C7H8FO4P/c8-5-6-1-3-7(4-2-6)12-13(9,10)11/h1-4H,5H2,(H2,9,10,11)

InChI Key

BHOAQALZKIWXQV-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CF)OP(=O)(O)O

Canonical SMILES

C1=CC(=CC=C1CF)OP(=O)(O)O

Other CAS RN

152406-98-9

synonyms

4-(fluoromethyl)phenyl phosphate
FMPP

Origin of Product

United States

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